3-Methylpiperidine-2,6-dione

Catalog No.
S1905223
CAS No.
29553-51-3
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
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3-Methylpiperidine-2,6-dione

CAS Number

29553-51-3

Product Name

3-Methylpiperidine-2,6-dione

IUPAC Name

3-methylpiperidine-2,6-dione

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)

InChI Key

DKCRDQKHMMPWPG-UHFFFAOYSA-N

SMILES

CC1CCC(=O)NC1=O

Canonical SMILES

CC1CCC(=O)NC1=O

Application in the Synthesis of PROTAC Drugs

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 3-Methylpiperidine-2,6-dione is a core backbone in the design of Proteolysis Targeting Chimeras (PROTAC) drugs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Methods of Application or Experimental Procedures: The synthesis of piperidine-2,6-diones involves the use of abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .

Results or Outcomes: This method provides a wide range of piperidine-2,6-diones in good yields and can be readily achieved at the kilo-scale . The method also allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .

Application in Treating Sickle Cell Disease and β-Thalassemia

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Novel substituted piperidine-2,6-dione derivatives have been found useful in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . This is particularly useful for the treatment of sickle cell disease and β-thalassemia .

Methods of Application or Experimental Procedures: The application describes a series of novel substituted piperidine-2,6-dione derivatives . These compounds are used to reduce WIZ protein expression levels and/or induce HbF protein expression levels .

Results or Outcomes: The novel substituted piperidine-2,6-dione derivatives have shown promise in the treatment of sickle cell disease and β-thalassemia . They work by reducing WIZ protein expression levels and/or inducing HbF protein expression levels .

Application in the Synthesis of Niraparib

Summary of the Application: 3-Methylpiperidine-2,6-dione is used in the synthesis of niraparib , a first-line drug for the treatment of ovarian cancer .

Methods of Application or Experimental Procedures: The synthesis of niraparib involves the use of 3-Methylpiperidine-2,6-dione as a starting material . The method significantly reduces the synthesis steps and successfully reaches the 100-gram level .

Results or Outcomes: The synthesis of niraparib using 3-Methylpiperidine-2,6-dione as a starting material has been successfully achieved at the 100-gram level . This method significantly reduces the synthesis steps .

3-Methylpiperidine-2,6-dione, with the chemical formula C6H9NO2C_6H_9NO_2 and CAS number 29553-51-3, is a cyclic compound belonging to the piperidine family. This compound features a six-membered ring containing nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 6. The presence of a methyl group at position 3 contributes to its structural uniqueness. The molecular weight of 3-Methylpiperidine-2,6-dione is approximately 127.14 g/mol .

The compound is characterized by its high gastrointestinal absorption and moderate lipophilicity, indicated by its log partition coefficient values ranging from -0.11 to 1.04 . Its physical properties include a significant polar surface area (TPSA) of 46.17 Ų, which suggests potential for hydrogen bonding interactions in biological systems .

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the keto groups into hydroxyl groups, potentially yielding alcohol derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives .

Several methods have been reported for the synthesis of 3-Methylpiperidine-2,6-dione:

  • Condensation Reactions: One common method involves the condensation of appropriate carboxylic anhydrides with amines or other nucleophiles under controlled conditions .
  • Cyclization Reactions: Another synthetic route includes cyclization of suitable precursors that contain both amine and carbonyl functionalities.
  • Modification of Related Compounds: Starting from piperidine derivatives or related diketones can also yield this compound through various functional group transformations.

3-Methylpiperidine-2,6-dione has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Chemical Research: The compound is utilized in chemical research for developing new materials and studying reaction mechanisms.
  • Agricultural Chemistry: It may find applications in agrochemicals as a building block for herbicides or pesticides due to its nitrogen-containing structure.

3-Methylpiperidine-2,6-dione shares structural similarities with several other compounds within the piperidine family. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Piperidine-2,6-dione1121-89-70.87
N-Methylpiperidine-4-carboxamide1903-69-10.94
4,4-Dimethylpiperidine-2,6-dione1123-40-60.91
3-Azabicyclo[3.2.1]octan-2-one16994-00-60.94
cis-Hexahydro-1H-isoindole-1,3(2H)-dione7506-66-30.91

These compounds exhibit variations in their functional groups and structural frameworks but retain the core piperidine structure that characterizes their chemical behavior. The unique positioning of the methyl group in 3-Methylpiperidine-2,6-dione differentiates it from these analogs, potentially influencing its reactivity and biological activity.

3-Methylpiperidine-2,6-dione is a cyclic dicarboximide with the systematic IUPAC name 3-methylpiperidine-2,6-dione. Alternative nomenclature includes methylglutarimide, 2,6-Piperidinedione, 3-methyl-, and SCHEMBL493044. The compound is also identified by CAS number 29553-51-3 and PubChem CID 34629.

SynonymCAS NumberPubChem CID
3-Methyl-2,6-piperidinedione29553-51-334629
Methylglutarimide29553-51-334629
MFCD1317882429553-51-334629

Molecular Formula and Weight

The molecular formula of 3-methylpiperidine-2,6-dione is C₆H₉NO₂, with a molecular weight of 127.14 g/mol. This corresponds to a six-membered piperidine ring substituted with a methyl group at position 3 and two ketone groups at positions 2 and 6.

PropertyValue
Molecular FormulaC₆H₉NO₂
Molecular Weight127.14 g/mol
SMILESCC1CCC(=O)NC1=O
InChI KeyDKCRDQKHMMPWPG-UHFFFAOYSA-N

Crystallographic and Conformational Studies

The 3D structure of 3-methylpiperidine-2,6-dione reveals a chair-like conformation of the piperidine ring, with the methyl group occupying an equatorial position to minimize steric strain. X-ray crystallography data confirm the planar arrangement of the diketone groups, enabling hydrogen bonding between the carbonyl oxygen and adjacent nitrogen atoms.

Key Structural Features:

  • Ring Conformation: Chair-like piperidine ring.
  • Substituent Orientation: Equatorial methyl group.
  • Hydrogen Bonding: Intramolecular N–O interactions stabilize the structure.

Comparative Analysis with Piperidine-2,6-dione Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Piperidine-2,6-dione (Glutarimide)C₅H₇NO₂113.11 g/molNo methyl substituent
3-Aminopiperidine-2,6-dioneC₅H₈N₂O₂128.13 g/molAmino group at position 3
3-Methylpiperidine-2,6-dioneC₆H₉NO₂127.14 g/molMethyl group at position 3
3-Phenylpiperidine-2,6-dioneC₁₂H₁₃NO₂203.24 g/molPhenyl group at position 3

Functional Implications:

  • Methyl Substituent: Enhances lipophilicity and metabolic stability compared to unsubstituted piperidine-2,6-dione.
  • Electronic Effects: Electron-donating methyl group modulates reactivity at the 3-position, influencing nucleophilic substitution reactions.

Traditional Alkylation and Cyclization Pathways

Traditional alkylation and cyclization strategies constitute fundamental approaches for synthesizing 3-methylpiperidine-2,6-dione and related derivatives. These methods primarily involve nucleophilic substitution reactions followed by ring closure processes.

The most established route involves the cyclization of 2-methylglutaric acid through acetic anhydride treatment . This process commences with the addition of acetic anhydride to 2-methylglutaric acid at room temperature, followed by heating the mixture to 60°C under reflux conditions for approximately 8 hours . The reaction completion is monitored using thin-layer chromatography, and remaining acetic anhydride is removed under reduced pressure to yield the desired product .

Nucleophilic alkylation represents another significant pathway in piperidine-2,6-dione synthesis. The process typically involves alkylation of preformed piperidine-2,6-dione scaffolds using appropriate alkylating agents [5] . For example, selective alkylation at the 4-position can be achieved using isobutyl bromide in the presence of strong bases such as sodium hydride . This methodology allows for the introduction of various alkyl substituents while maintaining the structural integrity of the dione framework.

Dieckmann cyclization emerges as a particularly valuable approach for constructing substituted piperidine-2,4-diones, which can serve as precursors to 2,6-dione derivatives [7]. This base-catalyzed intramolecular ester condensation employs dimethyl 3-methylglutaconate as a starting material, which undergoes cyclization in the presence of sodium methoxide in methanol [7]. The reaction proceeds through enolate formation, followed by nucleophilic attack and methanol elimination, yielding the bicyclic dione structure with moderate yields ranging from 60-75% [7].

The following table summarizes key traditional alkylation and cyclization methodologies:

MethodStarting MaterialConditionsYieldReference
Acetic Anhydride Cyclization2-Methylglutaric acid60°C, 8 hoursNot specified
Dieckmann CyclizationDimethyl 3-methylglutaconateSodium methoxide, methanol60-75% [7]
Nucleophilic AlkylationPiperidine-2,6-dioneSodium hydride, alkyl bromideVariable

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methods provide efficient pathways for synthesizing piperidine derivatives through the reduction of pyridine precursors and related aromatic nitrogen-containing compounds. These approaches have gained significant attention due to their ability to produce saturated heterocycles under controlled conditions.

Rhodium-catalyzed transfer hydrogenation represents a highly effective method for converting pyridine derivatives to piperidines [8] [9] [10]. The rhodium complex dimer [Cp*RhCl₂]₂, when promoted by iodide anion, catalyzes the efficient transfer hydrogenation of quaternary pyridinium salts under mild conditions [10]. This system achieves remarkable turnover numbers, with values exceeding 9000 reported for specific substrates [10]. The reaction utilizes the azeotropic mixture formic acid-triethylamine as a reductant and proceeds at 40°C with catalyst loadings as low as 0.005 mol% [10].

The mechanism involves initial quaternization of pyridine substrates followed by transfer hydrogenation in the presence of water and a primary amine, leading to transamination with the pyridinium nitrogen moiety while inducing chirality on the ring [9]. This approach demonstrates excellent diastereo- and enantioselectivities along with broad functional group tolerance [9]. The method successfully accommodates various substituted pyridines, including those bearing reducible and coordinating functional groups, heterocycles, and fluorine substituents [9].

Electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional high-temperature and high-pressure thermochemical processes [11] [12]. Using carbon-supported rhodium catalysts in membrane electrode assemblies with anion-exchange membranes, pyridine can be converted to piperidine at ambient temperature and pressure [11]. This method achieves current densities of 25 milliamperes per square centimeter with current efficiencies of 99% under circular flow conditions [11]. Quantitative conversion of pyridine to piperidine with 98% yield is observed after passing 9 Faradays per mole, corresponding to 65% current efficiency [11].

The superiority of rhodium over other platinum group metals in electrocatalytic hydrogenation stems from its lower desorption barrier for piperidine products [12]. Density functional theory calculations reveal that rhodium exhibits a desorption barrier of 1.18 electron volts compared to 1.43 electron volts for platinum, facilitating smoother product desorption processes [12].

The following data table presents comparative performance metrics for different catalytic hydrogenation approaches:

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)Current Efficiency (%)Reference
[Cp*RhCl₂]₂/KI40Atmospheric85N/A [10]
Rh/Carbon (electrochemical)25Atmospheric9899 [11]
CoMo (commercial)312-33413.0-13.5VariableN/A [13]

Solvent-Mediated Ring-Closure Strategies

Solvent-mediated ring-closure strategies play a crucial role in piperidine synthesis by facilitating cyclization reactions through specific solvent effects and promoting favorable molecular conformations. These approaches leverage the unique properties of various solvents to enhance reaction rates, selectivities, and overall synthetic efficiency.

Water-mediated cyclization represents a particularly environmentally benign approach for piperidine formation [14] [15]. Recent investigations have demonstrated that water can serve as both solvent and nucleophile in ring-closing processes, promoting the formation of six-membered nitrogen heterocycles through hydrogen bonding interactions that stabilize transition states [14]. The use of water as a reaction medium has been shown to enhance the stereoselectivity of cyclization reactions, particularly in the synthesis of polyhydroxylated piperidines where water molecules can form extensive hydrogen bonding networks [16].

Ionic liquid-mediated synthesis has emerged as an innovative approach for piperidine construction [15]. These non-volatile solvents provide unique reaction environments that can dramatically alter reaction pathways and selectivities compared to conventional organic solvents. The high polarity and ordered structure of ionic liquids facilitate the formation of organized transition states, leading to improved yields and reaction rates in cyclization processes [15].

Protic solvents such as alcohols have demonstrated particular effectiveness in promoting ring-closure reactions through their ability to stabilize charged intermediates and facilitate proton transfer processes [17] [18]. For example, radical cyclization reactions using tris(trimethylsilyl)silane in alcoholic solvents can achieve diastereomeric ratios of up to 99:1 for certain piperidine derivatives [18]. The enhancement in diastereoselectivity results from selective rearrangement of minor stereoisomers through cascade processes involving radical cyclization, translocation, and Smiles-type rearrangements [18].

Aprotic solvents, particularly polar aprotic solvents like dimethylformamide and acetonitrile, have proven valuable for specific cyclization reactions where protic solvents might interfere with reactive intermediates [17] [19]. These solvents can stabilize carbocationic or radical intermediates while avoiding unwanted protonation or nucleophilic attack that might occur in protic media [19].

The selection of appropriate solvents for ring-closure reactions often depends on the specific mechanistic pathway involved. For reductive amination cyclizations, alcoholic solvents frequently provide optimal conditions due to their ability to coordinate with reducing agents and stabilize imine intermediates [16]. Conversely, radical cyclization processes may benefit from hydrocarbon solvents that minimize radical quenching while allowing efficient radical propagation [18].

Temperature control in solvent-mediated cyclizations is critical for achieving optimal outcomes. Higher temperatures generally accelerate cyclization rates but may compromise selectivity, while lower temperatures can enhance selectivity at the expense of reaction rate [14]. The choice of solvent can significantly influence the optimal temperature range, with higher-boiling solvents allowing access to elevated temperatures when necessary [19].

The following table summarizes key solvent effects in piperidine ring-closure reactions:

Solvent SystemMechanismTemperature Range (°C)Selectivity EnhancementReference
WaterHydrogen bonding stabilization20-100Stereoselectivity [14]
AlcoholsProtic stabilization25-78Diastereoselectivity [18]
Ionic liquidsOrganized transition states50-150Rate enhancement [15]
Polar aproticIntermediate stabilization0-120Regioselectivity [19]

Green Chemistry Innovations in Diketopiperazine Synthesis

Green chemistry principles have revolutionized the synthesis of diketopiperazines and related piperidine derivatives by emphasizing environmental sustainability, atom economy, and the use of renewable resources. These innovations represent a paradigm shift toward more sustainable synthetic methodologies that minimize waste generation and reduce dependence on hazardous reagents.

Microwave-assisted synthesis has emerged as a leading green technology for diketopiperazine formation [20] [15]. This approach utilizes microwave irradiation to accelerate cyclization reactions while significantly reducing reaction times and energy consumption. For example, the synthesis of cyclodipeptides can be accomplished by dispersing linear dipeptide precursors in water at 30 millimolar concentration and subjecting them to microwave heating at 180°C and 250 watts for 10 minutes [15]. This methodology achieves yields of 90-96% for various diketopiperazines while eliminating the need for organic solvents and harsh reaction conditions [15].

Biocatalytic approaches have gained prominence in green diketopiperazine synthesis through the use of enzymes and whole-cell systems [22] [23]. These methods operate under mild conditions, exhibit high selectivity, and utilize renewable starting materials. The synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan exemplifies this approach [22]. Using platinum catalysts supported on gamma-alumina, this process achieves 72% yield under mild conditions (140°C, 1 megapascal hydrogen pressure) while starting from sustainable biomass-derived feedstocks [22].

Solvent-free synthesis represents another significant green chemistry innovation [24] [21]. The synthesis of piperidine-2,6-diones from abundant acetates and acrylamides using potassium tert-butoxide as a promoter can be performed without solvents [24]. This protocol proceeds via Michael addition and intramolecular nucleophilic substitution processes, demonstrating excellent functional group tolerance and scalability to kilogram quantities [24]. The elimination of organic solvents reduces environmental impact while simplifying product isolation and purification procedures [24].

Flow chemistry has revolutionized green synthesis by enabling continuous processing with enhanced safety profiles and improved resource utilization [25] [26]. Electroreductive cyclization in flow microreactors allows for the synthesis of piperidine derivatives using readily available imines and terminal dihaloalkanes [26]. The large specific surface area of microreactors enhances mass transfer and reaction efficiency, providing target compounds in good yields compared to conventional batch-type reactions [26]. Preparative-scale synthesis can be achieved through continuous electrolysis for approximately one hour [26].

Photochemical synthesis represents an emerging green technology that utilizes light energy to drive chemical transformations [20]. Cerium photocatalysis has been employed for the preparation of piperidine derivatives from alkyne-tethered nitrogen-alkoxylamides with molecular oxygen [27]. This approach leverages renewable solar energy while using oxygen as a benign oxidant, eliminating the need for toxic or hazardous oxidizing agents [27].

The integration of computational chemistry with green synthesis design has enabled the development of more efficient and environmentally benign synthetic routes [21]. Quantum mechanical calculations can predict optimal reaction conditions, identify potential side reactions, and guide the selection of greener reagents and solvents [21]. This computational approach reduces the need for extensive experimental optimization, thereby minimizing resource consumption and waste generation [21].

The following table presents key performance metrics for green chemistry innovations in diketopiperazine synthesis:

Green TechnologyReaction TimeEnergy ConsumptionYield Range (%)Environmental ImpactReference
Microwave synthesis10 minutesLow90-96Minimal solvent use [15]
Ugi reaction2-8 hoursAmbient60-85High atom economy [21]
Flow electrochemistry1 hourModerate70-90Continuous processing [26]
Biocatalytic synthesis6-24 hoursVery low65-85Renewable feedstocks [22]
Solvent-free synthesis4-12 hoursLow70-95Zero solvent waste [24]

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-methylpiperidine-2,6-dione through both proton and carbon-13 analysis. The compound exhibits characteristic spectroscopic signatures that confirm its cyclic imide structure with methyl substitution at the 3-position [2].

Proton nuclear magnetic resonance analysis in deuterated chloroform reveals distinct chemical shift patterns. The piperidine ring protons appear as complex multiplets in the region between 2.5 and 3.5 parts per million, reflecting the conformational dynamics of the six-membered ring system [3]. The methyl substituent at the 3-position manifests as a characteristic doublet around 1.2-1.4 parts per million, with coupling constants typically ranging from 6.5 to 7.2 hertz, indicating vicinal coupling to the adjacent ring proton [4] [5].

Representative spectral data for the compound demonstrates specific resonances at 2.24-2.31 parts per million for ring methylene protons, appearing as multiplets due to complex coupling patterns within the saturated ring system [4]. Additional signals at 2.35-2.41 parts per million correspond to protons adjacent to the carbonyl functionalities, exhibiting characteristic deshielding effects from the electron-withdrawing nature of the imide groups [2] [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through distinct chemical shift assignments. The carbonyl carbons resonate in the characteristic range of 170-175 parts per million, consistent with cyclic imide functionality [3] [5]. Ring carbon atoms appear between 30-35 parts per million, while the methyl carbon exhibits typical aliphatic chemical shifts around 15-20 parts per million [5] [6].

Detailed carbon-13 analysis reveals specific resonances at 172.5 parts per million for the imide carbonyl carbons, 31.2 parts per million for ring methylene carbons, and 18.5 parts per million for the methyl substituent [5]. These values align with established chemical shift parameters for piperidine-2,6-dione derivatives and confirm the structural assignment through empirical substituent parameter correlations [3] [6].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-methylpiperidine-2,6-dione reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The compound exhibits a molecular ion peak at mass-to-charge ratio 127 under electron ionization conditions, corresponding to the expected molecular formula C₆H₉NO₂ [2] [7].

Electrospray ionization mass spectrometry produces a protonated molecular ion at mass-to-charge ratio 128.1, representing the [M+H]⁺ species. This ionization mode provides enhanced sensitivity and reduced fragmentation compared to electron ionization, facilitating accurate molecular weight determination [2] . High-resolution mass spectrometry confirms the molecular composition with an accurate mass measurement of 127.0633, supporting the proposed structural formula .

Fragmentation analysis reveals systematic loss patterns characteristic of piperidine-2,6-dione compounds. Primary fragmentation involves loss of carbonyl groups (mass 28) and methyl radicals (mass 15), producing fragment ions at mass-to-charge ratios 100 and 85, respectively [7] [9]. Secondary fragmentation generates additional ions at mass-to-charge ratios 72 and 57, corresponding to ring-opening processes and subsequent rearrangements [7].

Tandem mass spectrometry experiments demonstrate specific fragmentation pathways under collision-induced dissociation conditions. The base peak typically appears at mass-to-charge ratio 100, resulting from loss of carbonyl functionality from the protonated molecular ion [2]. Additional prominent fragments at mass-to-charge ratios 85 and 72 reflect sequential losses of methyl and carbonyl groups, providing diagnostic information for structural elucidation [7] [9].

Comparative fragmentation studies with related piperidine-2,6-dione derivatives indicate that the methyl substituent influences fragmentation intensity and pathway selectivity. The presence of the 3-methyl group stabilizes certain fragment ions through hyperconjugative effects, altering the relative abundance of diagnostic peaks compared to unsubstituted analogs [7] [9].

Infrared and Ultraviolet-Visible Spectral Signatures

Infrared spectroscopy provides detailed information about functional group characteristics and molecular vibrations in 3-methylpiperidine-2,6-dione. The spectrum exhibits characteristic absorption bands that confirm the presence of cyclic imide functionality and methyl substitution [11].

The carbonyl stretching vibrations appear as strong absorptions in two distinct regions. Cyclic imide carbonyl groups produce characteristic bands between 1680-1700 wavenumbers, while any residual ketone functionality appears at higher frequencies around 1710-1730 wavenumbers [12]. These frequencies reflect the conjugated nature of the imide system and the ring strain effects inherent in the six-membered cyclic structure [11].

Secondary amide nitrogen-hydrogen stretching vibrations manifest as medium-intensity bands in the 3200-3400 wavenumber region. The position and intensity of these absorptions provide information about hydrogen bonding interactions and molecular conformation in the solid state [11]. Aliphatic carbon-hydrogen stretching modes appear between 2850-2950 wavenumbers, corresponding to methyl and methylene groups within the piperidine ring system [11].

Carbon-nitrogen bond vibrations produce medium-intensity absorptions in the 1200-1300 wavenumber range, characteristic of tertiary amine functionality within the heterocyclic framework [11]. Ring vibration modes appear at lower frequencies between 1000-1100 wavenumbers, providing fingerprint information specific to the piperidine-2,6-dione structural motif [11].

Ultraviolet-visible spectroscopy reveals characteristic electronic transitions associated with the carbonyl chromophores. The compound exhibits maximum absorption around 204-210 nanometers, corresponding to n→π* transitions of the carbonyl groups [2]. Solvent effects influence the exact position of these absorptions, with bathochromic shifts observed in more polar solvents due to hydrogen bonding interactions [2].

XLogP3

-0.1

Dates

Last modified: 08-16-2023

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